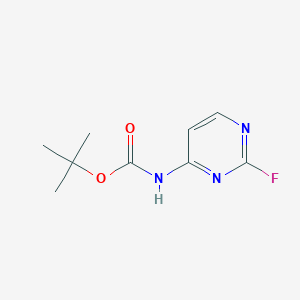

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate

説明

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate is a fluorinated pyrimidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the pyrimidine ring. The compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its structure comprises a six-membered pyrimidine ring with a fluorine substituent at position 2 and a Boc-protected amine at position 4. The fluorine atom’s electronegativity and small size significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions, making it a critical building block in medicinal chemistry.

特性

分子式 |

C9H12FN3O2 |

|---|---|

分子量 |

213.21 g/mol |

IUPAC名 |

tert-butyl N-(2-fluoropyrimidin-4-yl)carbamate |

InChI |

InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |

InChIキー |

CBAPNKPBQJEKSH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=NC(=NC=C1)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate typically involves the reaction of 2-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: tert-Butyl (2-fluoropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

科学的研究の応用

tert-Butyl (2-fluoropyrimidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by affecting its stability and reactivity .

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural analogs of tert-Butyl (2-fluoropyrimidin-4-yl)carbamate, highlighting differences in substituents, molecular weight, and applications:

Key Observations:

Fluorine vs. Chlorine Substituents: The 2-fluoro derivative (MW 213.21) is lighter than its 2-chloro analog (MW 229.66). In kinase inhibitor synthesis, fluorine’s electron-withdrawing effect improves binding affinity to target enzymes, whereas chlorine’s bulkiness may reduce bioavailability .

Pyrimidine vs. Pyridine Scaffolds :

- tert-Butyl 4-methylpyridin-2-ylcarbamate (pyridine-based) exhibits distinct crystallographic behavior, forming dimers via N–H···N hydrogen bonds . In contrast, pyrimidine-based analogs like the 2-fluoro derivative likely engage in different intermolecular interactions due to the presence of two nitrogen atoms in the ring.

The hydroxyl group introduces polarity but reduces stability under acidic conditions.

Stability and Physicochemical Properties

- Stability : The Boc group in all analogs is acid-labile, but electron-withdrawing substituents (e.g., F, Cl) accelerate hydrolysis under acidic conditions.

- Solubility : Fluorine’s hydrophobicity reduces aqueous solubility compared to hydroxyl- or methyl-substituted analogs .

生物活性

Tert-butyl (2-fluoropyrimidin-4-yl)carbamate is a compound belonging to the carbamate class, characterized by a tert-butyl group and a fluorinated pyrimidine moiety. Its unique structure lends itself to significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀F₁N₃O₂

- Molecular Weight : 215.22 g/mol

- Structural Features :

- Pyrimidine ring with a fluorine substituent at the 2-position

- Carbamate functional group

The mechanism of action of tert-butyl (2-fluoropyrimidin-4-yl)carbamate primarily involves its interaction with specific enzymes and receptors. The fluorinated pyrimidine structure enhances its lipophilicity, potentially improving bioavailability and facilitating interactions with biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can modulate cellular responses.

- Receptor Binding : It exhibits binding affinity to specific receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activity

Research indicates that tert-butyl (2-fluoropyrimidin-4-yl)carbamate demonstrates significant biological activity in several areas:

- Anticancer Activity : Studies have suggested its potential as an anticancer agent by inhibiting pathways critical for tumor growth.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, particularly through cytokine regulation.

Comparative Analysis with Related Compounds

The biological activity of tert-butyl (2-fluoropyrimidin-4-yl)carbamate can be compared with related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl N-{2-[(6-chloropyrimidin-4-yl)amino]ethyl}carbamate | Chlorine instead of fluorine | Different reactivity profile |

| Tert-butyl N-{2-[(5-fluoropyrimidin-4-yl)amino]ethyl}carbamate | Fluorine at position 5 | Variability in biological activity |

| Tert-butyl N-{2-(pyrimidin-4-yl)amino}ethyl}carbamate | No halogen substitution | Broader spectrum of activity |

The presence of fluorine in the structure enhances lipophilicity and potentially improves the compound's bioavailability compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of tert-butyl (2-fluoropyrimidin-4-yl)carbamate:

- Inhibition Studies : Research utilizing surface plasmon resonance has demonstrated that modifications to the pyrimidine ring significantly affect binding efficiency and selectivity against target enzymes.

- In Vivo Studies : Animal models have been employed to assess the compound's efficacy in reducing tumor size and modulating immune responses. For instance, dosing in murine models has shown promising results in decreasing IL-6 levels post-stimulation .

- Pharmacokinetic Evaluations : Studies have assessed the pharmacokinetics of the compound, revealing favorable absorption characteristics that support its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。